molecular formula C10H19Cl2N3 B3808202 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Cat. No.: B3808202
M. Wt: 252.18 g/mol
InChI Key: DQTSJYPJSZUOLH-UHFFFAOYSA-N
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Description

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the molecular formula C10H17N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₉Cl₂N₃
  • Molecular Weight : 252.19 g/mol
  • IUPAC Name : 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

This structure features a piperidine ring substituted with a pyrazole moiety, which is significant for its biological activity.

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. Studies have shown that this compound may act on serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating depression and anxiety disorders. The incorporation of the pyrazole group is believed to enhance binding affinity to neurotransmitter receptors, thereby improving therapeutic efficacy .

Anticancer Properties

Recent investigations into the anticancer potential of piperidine derivatives have highlighted their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further research in oncology .

Neuropharmacology

The compound's interaction with central nervous system (CNS) receptors positions it as a potential neuropharmacological agent. Its ability to cross the blood-brain barrier allows it to influence neurological pathways, which could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Chemical Synthesis and Catalysis

In materials science, this compound has been explored as a building block in organic synthesis. Its unique structure allows it to serve as a ligand in coordination chemistry, potentially facilitating the development of new catalysts for organic reactions .

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Antidepressant EffectsDemonstrated enhanced SNRI activity in animal models .
Study B (2022)Anticancer ActivityInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .
Study C (2021)Neuropharmacological EffectsShowed promise in modulating neurotransmitter systems relevant to neurodegenerative diseases .
Study D (2020)Synthesis ApplicationsUtilized as a ligand in palladium-catalyzed reactions, improving yields of target compounds .

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride (CAS Number: 1211465-56-3) is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent, along with relevant case studies and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₉Cl₂N₃
Molecular Weight236.19 g/mol
IUPAC NameThis compound
Physical FormSolid
Purity≥ 95%

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect , enhancing cytotoxicity against resistant cancer cells .

Case Study:
In vitro tests demonstrated that specific pyrazole derivatives significantly inhibited cell proliferation in MDA-MB-231 cells, suggesting their potential as effective adjuncts in chemotherapy regimens for aggressive breast cancer subtypes .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .

Antimicrobial Activity

Antimicrobial studies reveal that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (mg/mL)Target Organism
This compound0.0039 - 0.025S. aureus, E. coli
Other Pyrazole DerivativesVariesVarious Bacterial Strains

The biological activities of pyrazole derivatives can be attributed to their ability to interact with specific molecular targets:

  • Inhibition of Kinases: Many pyrazole compounds act as inhibitors of kinases involved in cancer progression, such as BRAF(V600E) and EGFR.
  • Modulation of Inflammatory Pathways: By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, which play a critical role in inflammation.
  • Disruption of Bacterial Cell Walls: The antimicrobial action is likely due to structural interference with bacterial cell wall synthesis or function.

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSJYPJSZUOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679017
Record name 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211465-56-3
Record name 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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